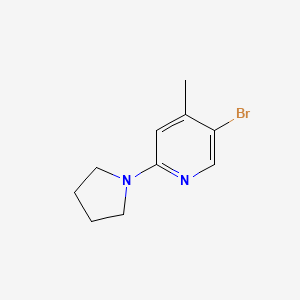

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Beschreibung

Systematic Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyridine ring serves as the parent structure and substituents are designated according to their positional relationships. The compound's molecular formula C₁₀H₁₃BrN₂ reflects the incorporation of ten carbon atoms, thirteen hydrogen atoms, one bromine atom, and two nitrogen atoms, resulting in a molecular weight of 241.13 grams per mole. The systematic name precisely indicates the substitution pattern: the bromine atom occupies position 5 of the pyridine ring, a methyl group is attached at position 4, and a pyrrolidin-1-yl group is connected at position 2, creating a trisubstituted pyridine derivative with defined stereochemical relationships.

The compound's chemical identity is further characterized by its unique structural identifiers, including the InChI key HSMOVVXVWDKSDQ-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation CC1=CC(=NC=C1Br)N2CCCC2. These standardized chemical descriptors provide unambiguous identification across different chemical databases and computational platforms. The molecule's three-dimensional structure exhibits characteristic features of substituted pyridines, where the planar aromatic ring system accommodates the various substituents while maintaining the fundamental electronic properties associated with azine heterocycles. The pyrrolidine substituent introduces conformational flexibility through its saturated five-membered ring, which can adopt envelope or twist conformations depending on the local chemical environment.

Historical Context in Heterocyclic Compound Development

The development of this compound occurs within the broader historical context of heterocyclic chemistry, which emerged as a distinct discipline during the nineteenth century following pioneering work by chemists who isolated and characterized naturally occurring nitrogen-containing ring systems. The historical foundation of pyridine chemistry traces back to 1849 when Anderson first obtained pyridine through the pyrolysis of bones, establishing the fundamental aromatic nitrogen heterocycle that would later serve as the structural basis for countless derivatives. This early discovery represented a crucial milestone in heterocyclic chemistry, as pyridine became recognized as the parent compound of an extensive family of azine derivatives that would prove essential in both natural product chemistry and synthetic organic chemistry.

The systematic study of pyridine derivatives gained momentum throughout the late nineteenth and early twentieth centuries, coinciding with advances in structural determination methods and synthetic methodology development. The Hantzsch-Widman nomenclature system, established in 1887-1888, provided the foundational framework for naming heterocyclic compounds that continues to influence contemporary chemical nomenclature practices. During this period, chemists began to appreciate the unique reactivity patterns exhibited by pyridine derivatives, particularly their tendency to undergo nucleophilic substitution reactions at positions activated by the electron-withdrawing nitrogen atom. These fundamental insights laid the groundwork for the rational design of substituted pyridines bearing specific functional groups at predetermined positions.

The emergence of halogenated pyridine derivatives, including brominated analogs, represents a more recent development in heterocyclic chemistry, driven by recognition of the synthetic utility of carbon-halogen bonds in cross-coupling reactions and other transformative processes. The incorporation of pyrrolidine substituents reflects contemporary interest in incorporating saturated nitrogen heterocycles into aromatic frameworks, creating hybrid structures that combine the electronic properties of aromatic systems with the conformational flexibility of saturated rings. This synthetic strategy exemplifies modern approaches to molecular design, where multiple functional elements are deliberately combined to achieve desired chemical and physical properties.

Position Within Pyridine Derivative Classification Systems

This compound occupies a distinctive position within the comprehensive classification system of pyridine derivatives, representing a trisubstituted variant that incorporates halogen, alkyl, and dialkylamino functional groups. The compound belongs to the broader category of 2-aminopyridines, where the pyrrolidine substituent at position 2 provides basic nitrogen functionality while maintaining the aromatic character of the parent pyridine ring. This structural classification is significant because 2-substituted pyridines exhibit characteristic reactivity patterns that differ markedly from their 3- and 4-substituted analogs, particularly in their susceptibility to nucleophilic attack and their coordination behavior with metal centers.

Within the specific subcategory of halogenated pyridine derivatives, the presence of bromine at position 5 places this compound among the meta-bromopyridines relative to the ring nitrogen atom. This positional relationship is chemically significant because bromine substitution at the 5-position activates the molecule toward various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig transformations that are extensively employed in modern synthetic organic chemistry. The electronic effects of the bromine substituent, combined with the electron-donating properties of the methyl group at position 4 and the dialkylamino group at position 2, create a unique electronic environment that influences both the molecule's reactivity and its physical properties.

The pyrrolidine substituent further distinguishes this compound within the amino-substituted pyridine family, as saturated nitrogen heterocycles impart different steric and electronic characteristics compared to primary or secondary amine substituents. Pyrrolidine derivatives are particularly valued in medicinal chemistry applications due to their ability to modulate molecular conformations and enhance interactions with biological targets. The five-membered saturated ring provides sufficient conformational flexibility to optimize binding interactions while maintaining adequate structural rigidity to preserve selectivity profiles.

| Classification Category | Structural Feature | Chemical Significance |

|---|---|---|

| Azine Heterocycles | Pyridine core structure | Aromatic nitrogen heterocycle with characteristic basicity |

| Halogenated Aromatics | 5-Bromo substituent | Electrophilic site for cross-coupling reactions |

| 2-Aminopyridines | Pyrrolidine at position 2 | Enhanced nucleophilicity and coordination ability |

| Methylated Derivatives | Methyl group at position 4 | Electron-donating alkyl substituent |

| Trisubstituted Pyridines | Three distinct substituents | Complex electronic and steric environment |

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMOVVXVWDKSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675297 | |

| Record name | 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-95-0 | |

| Record name | 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation typically follows a two-step approach:

- Step 1: Introduction of the bromine atom at the 5-position of the pyridine ring.

- Step 2: Nucleophilic substitution of the 2-position with pyrrolidine.

This approach leverages the reactivity of halogenated pyridines towards nucleophilic aromatic substitution (S_NAr) with pyrrolidine.

Detailed Preparation Methods

Nucleophilic Aromatic Substitution Using Pyrrolidine

A commonly employed method involves the displacement of a leaving group (often chlorine) at the 2-position of a halogenated pyridine derivative by pyrrolidine under controlled conditions.

- Starting Material: 5-Bromo-2-chloro-4-methylpyridine or analogous halogenated pyridine.

- Reagents: Pyrrolidine as the nucleophile.

- Solvent: Acetonitrile or N,N-dimethylformamide (DMF) is preferred for its ability to dissolve both reactants and facilitate substitution.

- Conditions: The reaction is typically performed at room temperature or under reflux for 12–24 hours.

- Workup: After completion, the reaction mixture is concentrated, and the product is purified by silica gel chromatography or recrystallization.

This method was exemplified in the preparation of related pyrimidine derivatives, where pyrrolidine-mediated displacement of a chlorine atom afforded the corresponding 5-bromo-4-(pyrrolidin-1-yl) derivative in modest yields (~27%) after chromatographic purification.

Bromination of Methylpyridine Precursors

Selective bromination at the 5-position of 4-methylpyridine derivatives is achieved using brominating agents under controlled temperature to avoid overbromination.

- Reagents: N-Bromosuccinimide (NBS) or elemental bromine in the presence of a catalyst.

- Solvent: Typically polar aprotic solvents such as DMF or acetonitrile.

- Conditions: Low to moderate temperature (0 °C to room temperature) to control regioselectivity.

- Notes: The presence of the methyl group directs bromination to the 5-position due to electronic effects.

Though specific bromination protocols for 5-bromo-4-methylpyridine are less detailed in the sources, this step is a standard preparatory reaction before nucleophilic substitution.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |

| Temperature | Room temperature to reflux (25–80 °C) | Controlled to optimize yield and selectivity |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Molar Ratios | Pyrrolidine in slight excess (1.1–1.5 equiv) | Ensures complete substitution |

| Purification | Silica gel chromatography, recrystallization | To remove unreacted starting materials |

Purification and Characterization

- Purification: The crude product is typically purified by column chromatography using dichloromethane/methanol mixtures or recrystallization from ethanol or isopropyl ether.

- Characterization: Confirmed by ^1H-NMR, ^13C-NMR, and LC-MS. The ^1H-NMR spectrum shows characteristic multiplets for pyrrolidine methylene protons around 3.7–3.3 ppm and aromatic protons in the 6.5–8.0 ppm range.

Summary Table of Preparation Methods

Research Findings and Notes

- The nucleophilic aromatic substitution approach is the most straightforward and widely reported method for introducing the pyrrolidinyl group into the 2-position of bromomethylpyridine derivatives.

- Reaction efficiency depends on solvent choice, temperature control, and molar ratios.

- Purification is essential to achieve high purity due to possible side reactions and incomplete conversions.

- Spectroscopic data confirm the structure and substitution pattern, with characteristic NMR shifts for the pyrrolidine ring and aromatic protons.

- Alternative synthetic routes such as reductive amination or metal-catalyzed coupling remain less explored for this specific compound but represent potential avenues for optimization.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with various molecular targets. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity. The bromine atom and methyl group can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS Number : 1187385-95-0

- Molecular Formula : C₁₀H₁₁BrN₂

- Molecular Weight : 240.00 g/mol (exact mass: 238.01)

- Structure : A pyridine ring substituted with a bromine atom at position 5, a methyl group at position 4, and a pyrrolidin-1-yl group at position 2 (Figure 1).

Synthesis and Characterization :

Synthesis typically involves nucleophilic substitution reactions, where pyrrolidine replaces a leaving group at position 2 of the pyridine ring, followed by bromination and methylation. Characterization methods include nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and melting point analysis .

Applications :

While direct pharmacological data are unavailable, its structural features—bromine (halogen), methyl (alkyl), and pyrrolidine (saturated heterocycle)—suggest utility as a building block in medicinal chemistry, particularly for kinase inhibitors or enzyme-targeting drug candidates .

Comparison with Structurally Similar Compounds

Table 1: Structural and Property Comparison

Key Comparisons:

Substituent Effects: Bromine Position: Bromine at position 5 (target compound) vs. 3 (3-bromo-2-fluoro analog) alters electronic distribution and dipole moments, impacting interactions with biological targets . Heterocyclic Moieties: Pyrrolidine (5-membered) vs. piperidine (6-membered) affects basicity and conformational flexibility.

Physicochemical Properties :

- Lipophilicity : Piperidine-containing analogs (e.g., 5-bromo-2-(piperidin-4-yl)pyridine) have higher XLogP3 values, suggesting better membrane permeability .

- Reactivity : Nitro-substituted derivatives (e.g., 5-bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine) exhibit heightened reactivity in cycloaddition reactions due to electron-withdrawing effects .

Synthetic Routes :

- The target compound and its analogs are synthesized via nucleophilic substitution, followed by halogenation or functional group modifications. Purification often involves column chromatography and TLC .

Biologische Aktivität

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom and a pyrrolidine moiety. The presence of these functional groups enhances its reactivity and biological activity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and related compounds. The compound has shown significant antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

The compound's effectiveness is attributed to the bromine substituent, which enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer types, including breast and lung cancer cells.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

In Vitro Findings:

In cellular assays, this compound demonstrated binding affinity to dopamine transporters, indicating potential use in treating disorders like depression and anxiety. The compound's structure allows it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential in neurodegenerative diseases .

The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.

- Receptor Modulation: It can bind to neurotransmitter receptors, influencing synaptic transmission and potentially altering mood and behavior.

- Apoptosis Induction: By activating apoptotic pathways in cancer cells, it promotes programmed cell death, which is crucial for effective cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine?

Methodological Answer:

The synthesis typically involves bromination of a pyridine precursor. A common approach for analogous brominated pyridines (e.g., 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine) uses sodium monobromoisocyanurate as a selective brominating agent under controlled conditions . For the target compound:

Precursor Selection : Start with 4-methyl-2-(pyrrolidin-1-yl)pyridine.

Bromination : Introduce bromine at the 5-position using NaBrO or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 50–80°C. Monitor reaction progress via TLC.

Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient).

Yield Optimization : Adjust stoichiometry (1.1–1.3 eq brominating agent) and reaction time (4–8 hrs) to mitigate byproducts.

Key Data : Similar compounds report yields of 60–85% under optimized conditions .

Basic: How to characterize this compound using spectroscopic techniques?

Methodological Answer:

Characterization involves multi-modal analysis:

- NMR :

- Mass Spectrometry (MS) : ESI-MS shows [M+H]+ at m/z 255.1 (C11H14BrN2). Confirm isotopic patterns for bromine (1:1 ratio for M/M+2) .

- Melting Point : Analogous bromopyridines (e.g., 5-Bromo-2-hydroxy-4-methylpyridine) exhibit mp 198–202°C; substituents like pyrrolidine may lower mp due to reduced crystallinity .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

SAR requires systematic substitution:

Core Modifications :

- Bromine Replacement : Substitute Br with Cl, I, or CF3 to assess halogen-dependent bioactivity .

- Pyrrolidine Alteration : Replace pyrrolidine with piperidine or morpholine to evaluate steric/electronic effects .

Position-Specific Changes :

- C4 Methyl : Replace with ethyl or aryl groups to modulate lipophilicity .

- C2 Substituent : Introduce sulfonyl or carbonyl groups to enhance binding affinity (e.g., as in 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) .

Evaluation : Test analogs in biological assays (e.g., kinase inhibition) and correlate structural changes with activity trends.

Advanced: How to resolve contradictions in reported reaction yields or spectral data?

Methodological Answer:

Address discrepancies through:

Reaction Condition Audit :

- Temperature Control : Small fluctuations (±5°C) can alter bromination efficiency. Use reflux condensers for stability .

- Solvent Purity : Trace water in DMF may hydrolyze intermediates; dry solvents over molecular sieves.

Spectral Validation :

- NMR Referencing : Compare with structurally similar compounds (e.g., 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine, δH 2.1–2.5 ppm for pyrrolidine) .

- Cross-Lab Replication : Collaborate to standardize protocols (e.g., NMR acquisition parameters).

Byproduct Analysis : Use LC-MS to identify impurities (e.g., dibrominated byproducts) and adjust brominating agent ratios .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

Solvent Screening : Test mixtures like EtOAc/hexane (1:3) or CH2Cl2/MeOH (5:1). Analogous bromopyridines show solubility in polar aprotic solvents .

Gradient Cooling : Dissolve compound at reflux, then cool slowly (1–2°C/min) to enhance crystal formation.

Purity Check : Compare mp with literature values (e.g., 190–205°C for brominated pyridines) and validate via HPLC (≥95% purity) .

Advanced: How to computationally model the electronic effects of substituents?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate electrostatic potential maps.

- Bromine Impact : Assess electron-withdrawing effects on pyridine’s aromaticity .

Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina.

- Pyrrolidine Flexibility : Simulate conformational changes to predict binding modes .

QSAR Modeling : Corrogate substituent parameters (e.g., logP, molar refractivity) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.